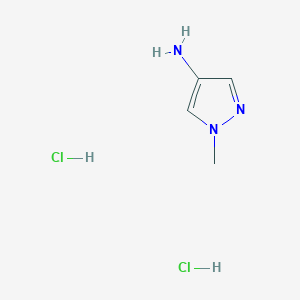![molecular formula C10H17N3S B1437922 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1042795-97-0](/img/structure/B1437922.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is an organic compound that is widely used in scientific research. Its properties make it an ideal candidate for a variety of experiments, and its chemical properties are well-known.
Scientific Research Applications
Potential Use in Anesthesia
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124) has been identified as a potential ultra-short acting hypnotic. This compound, closely related to the chemical structure , has shown potent in vivo activity with a rapid onset and short duration of action, making it a potential candidate for use as a preanesthetic medication, anesthesia inducer, or in conjunction with thiopental sodium for maintaining anesthesia for extended periods (El-Subbagh et al., 2008).
Pharmacological and Chemical Properties
The mechanism of alkaline hydrolysis of Diazepam, a frequently prescribed hypnotic/anxiolytic drug, has been studied to understand its transformation into other compounds through hydrolysis. This study contributes to the broader understanding of the chemical properties and potential transformations of benzodiazepine derivatives, including the one (Yang, 1998).
Antimicrobial and Anticancer Activities
A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated for their antimicrobial and anticancer activities. This highlights the potential biomedical applications of diazepane derivatives in treating infections and combating cancer (Verma et al., 2015).
Novel Synthesis Methods and Molecular Interactions
Research into the divergent regioselective synthesis of diazepin-2-ones and benzodiazepines has provided novel and efficient synthesis methods for these compounds, potentially paving the way for the creation of new drugs or other functional materials (Attanasi et al., 2011).
Anxiolytic-like Profile and Behavioral Studies
The anxiolytic effect of mGlu5 receptor antagonists has been studied extensively, demonstrating a potential role in modulating mood disorders without the side effects commonly seen with benzodiazepines. This research provides insights into the behavioral profile of these compounds and their therapeutic potential (Busse et al., 2004).
properties
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-9-12-10(8-14-9)7-13-5-2-3-11-4-6-13/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMRSRLKEACDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
CAS RN |
1042795-97-0 | |
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



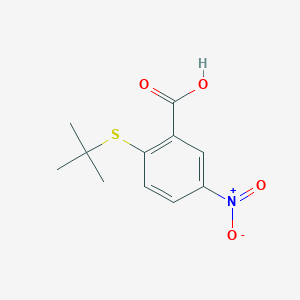
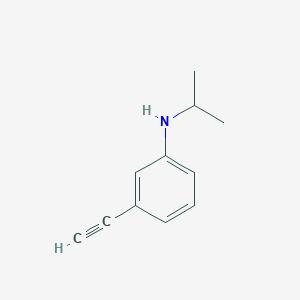
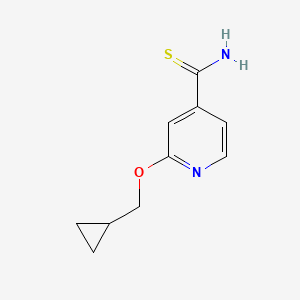

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)

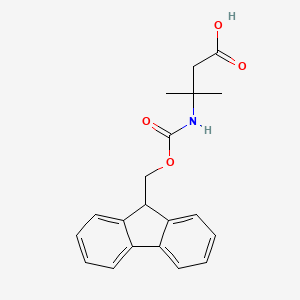
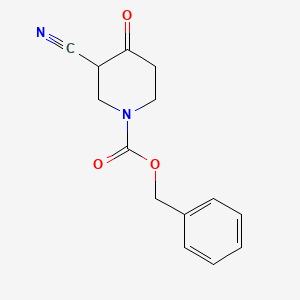
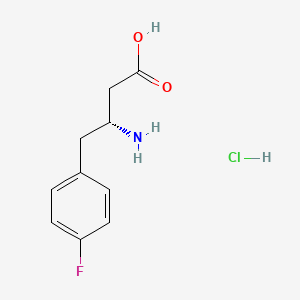

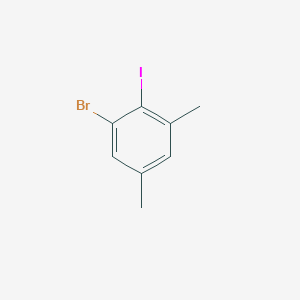
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
